![molecular formula C9H19Cl3N4 B2701896 1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride CAS No. 2155855-46-0](/img/structure/B2701896.png)
1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride
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Overview
Description
The compound “1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a 2-methylpyrazol-3-yl group attached to the piperazine ring .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the ones , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Corrosion Inhibition
The compound “2-[(5-methylpyrazol-3-yl) methyl] benzimidazole” has been studied for its potential as a corrosion inhibitor against carbon steel corrosion in 1 M HCl solution . This application combines experimental and theoretical studies .
Organic Light-Emitting Diode (OLED) Materials
Platinum-group metal complexes, such as the ones formed with pyrazole-bearing compounds, are important phosphor materials for modern photovoltaic devices . Cyclometalated Pt(II) complexes, in particular, are efficient organic light-emitting structures .
Antioxidant Activity
Some coordination complexes constructed from pyrazole-acetamide have been studied for their antioxidant activity . The transition to bidentate ligands qualitatively changes the electronic configuration of the complexes, significantly promoting their photophysical properties .
Antibacterial Activity
Co(II) and Zn(II) pyrazolyl-benzimidazole complexes have shown remarkable antibacterial activity . This highlights the potential of these compounds in the development of new antibacterial agents .
Synthesis of Nonracemic γ-Bicyclic Heteroarylpiperazine
The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mechanism of Action
Target of Action
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Biochemical Pathways
Given that similar compounds are used as dipeptidylpeptidase 4 inhibitors , it can be inferred that this compound might affect pathways related to this enzyme, which plays a crucial role in glucose metabolism.
properties
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.3ClH/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13;;;/h2-3,10H,4-8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPZUMPCCMPXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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